2-amino-N-(3-methoxypropyl)-1-[(E)-[(pyridin-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
This compound belongs to the pyrrolo[2,3-b]quinoxaline family, characterized by a fused heterocyclic core structure. The molecule features:
- A 2-amino group at position 2 of the pyrroloquinoxaline scaffold.
- An E-configured imine group at position 1, derived from the condensation of a pyridin-2-yl aldehyde.
- A carboxamide moiety at position 3, linked to a 3-methoxypropyl chain.
Its analogs, however, demonstrate variations in substituents that influence physicochemical properties and target interactions [[1]–[6]].
Properties
IUPAC Name |
2-amino-N-(3-methoxypropyl)-1-[(E)-pyridin-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O2/c1-30-12-6-11-24-21(29)17-18-20(27-16-9-3-2-8-15(16)26-18)28(19(17)22)25-13-14-7-4-5-10-23-14/h2-5,7-10,13H,6,11-12,22H2,1H3,(H,24,29)/b25-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJXZDYLRJZPLA-DHRITJCHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=CC=N4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=CC=N4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(3-methoxypropyl)-1-[(E)-[(pyridin-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the pyrrolo[2,3-b]quinoxaline core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the pyridin-2-ylmethylene group: This step often involves a condensation reaction with pyridine-2-carbaldehyde.
Attachment of the 3-methoxypropyl group: This can be done through a nucleophilic substitution reaction.
Final amination step:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(3-methoxypropyl)-1-[(E)-[(pyridin-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or methoxypropyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-amino-N-(3-methoxypropyl)-1-[(E)-[(pyridin-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that has applications in chemistry, biology, medicine, and industry. Its mechanism of action involves interaction with molecular targets such as enzymes, receptors, or nucleic acids, forming hydrogen bonds and hydrophobic interactions that are crucial for its biological activity.
Scientific Applications
- Chemistry: It can be employed as a building block in synthesizing complex molecules and exploring new reaction pathways and mechanisms.
- Biology: It can be used as a probe for studying enzyme interactions and protein-ligand binding.
- Medicine: It shows potential as a lead compound for developing new drugs because its structure suggests it could interact with various biological targets, making it a candidate for pharmacological studies.
- Industry: It can be used in developing new materials with specific properties like conductivity or fluorescence.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
- Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
- Substitution: Nucleophilic substitution reactions can occur at the amino or methoxypropyl groups.
Mechanism of Action
The mechanism of action of 2-amino-N-(3-methoxypropyl)-1-[(E)-[(pyridin-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs from the evidence:
Key Observations:
Methoxy and hydroxy groups () improve solubility and hydrogen-bonding capacity, critical for aqueous stability and receptor interactions .
Alkyl Chain Modifications :
- Ethoxypropyl () vs. methoxypropyl (Target compound): Ethoxy increases lipophilicity (logP ~2.1 vs. ~1.8), favoring membrane penetration but reducing solubility .
- Cyclohexenylethyl () and phenylethyl () chains introduce bulky hydrophobic moieties, likely enhancing binding to hydrophobic protein pockets .
Aromatic System Variations :
- Pyridine (Target compound) vs. benzene () or thiophene (): Pyridine’s nitrogen enables additional dipole interactions, while thiophene’s sulfur may mediate unique binding via van der Waals forces .
Biological Activity
2-amino-N-(3-methoxypropyl)-1-[(E)-[(pyridin-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a synthetic compound belonging to the class of pyrroloquinoxalines, characterized by its unique structural features that confer diverse biological activities. This compound has garnered attention in pharmaceutical research due to its potential therapeutic applications, particularly in oncology.
Chemical Structure and Properties
The molecular formula of this compound is C16H20N4O2, with a molecular weight of 300.36 g/mol. The compound's structure includes multiple functional groups, such as an amino group, a methoxypropyl chain, and a pyridine-derived moiety, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These targets may include enzymes involved in cell signaling pathways, particularly protein tyrosine kinases (PTKs), which play significant roles in cancer progression and cellular communication. The compound's ability to form hydrogen bonds and hydrophobic interactions enhances its efficacy in modulating these pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Studies have shown that derivatives of pyrroloquinoxalines can inhibit the growth of various cancer cell lines. For instance, compounds similar to this one have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 and MCF-7 .
- Antimicrobial Properties : Quinoxaline derivatives are known for their antimicrobial activities. Preliminary studies suggest that this compound may exhibit antibacterial effects against Gram-positive and Gram-negative bacteria, although specific data on this compound's efficacy is limited .
- Anti-inflammatory Effects : Some quinoxaline derivatives have been reported to possess anti-inflammatory properties by inhibiting lipoxygenase (LOX) activity. This could suggest potential applications in treating inflammatory diseases .
Case Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of various quinoxaline derivatives, including those structurally similar to this compound. The study found that certain derivatives exhibited significant cytotoxicity against colorectal cancer cells (HCT-116) with an IC50 value of approximately 1.9 µg/mL compared to doxorubicin (IC50 = 3.23 µg/mL) .
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanism by which quinoxaline derivatives exert their biological effects. It was found that these compounds could inhibit specific kinases involved in tumor growth and metastasis. The study highlighted the importance of structural modifications in enhancing the potency and selectivity of these compounds against cancer cells .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities reported for related quinoxaline derivatives:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
